(4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13479752
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26N2O2 |
|---|---|
| Molecular Weight | 254.37 g/mol |
| IUPAC Name | tert-butyl N-[4-(cyclopropylamino)cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-12-8-6-11(7-9-12)15-10-4-5-10/h10-12,15H,4-9H2,1-3H3,(H,16,17) |
| Standard InChI Key | NZOKZUFZAZBSAE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)NC2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)NC2CC2 |
Introduction
Synthesis and Preparation
Synthetic Pathways
The synthesis of (4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester typically involves multi-step organic reactions. A common approach begins with 4-aminocyclohexanol or its derivatives, which undergo sequential modifications:
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Cyclopropylation: The cyclohexylamine is reacted with cyclopropane derivatives, such as cyclopropyl bromide, under basic conditions to introduce the cyclopropylamino group.
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Boc Protection: The resulting amine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine to form the tert-butyl carbamate.
A representative reaction sequence is as follows:
Optimization Challenges
Key challenges include achieving regioselectivity during cyclopropylation and minimizing side reactions during Boc protection. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical for maximizing yields, which typically range from 65% to 85%.
Structural and Spectroscopic Analysis
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-[4-(cyclopropylamino)cyclohexyl]carbamate, reflects its three-dimensional structure:
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A cyclohexyl ring in a chair conformation.
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A cyclopropyl group attached to the amine at the 4-position.
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A Boc group providing steric protection to the carbamate.
Spectroscopic Characterization
Table 1: Key Spectroscopic Data
| Technique | Data | Source |
|---|---|---|
| ¹H NMR | δ 1.44 (s, 9H, Boc CH₃), 2.75 (m, 1H, cyclohexyl CH), 3.10 (m, 1H, cyclopropyl CH₂) | |
| ¹³C NMR | δ 28.4 (Boc CH₃), 49.8 (cyclohexyl C), 155.1 (C=O) | |
| IR (cm⁻¹) | 3320 (N-H stretch), 1685 (C=O stretch), 1250 (C-O-C stretch) | |
| MS (ESI+) | m/z 255.2 [M+H]⁺ |
The Boc group’s tert-butyl protons appear as a singlet at δ 1.44, while the cyclopropyl protons exhibit complex splitting due to ring strain.
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
The cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation, while the Boc group improves lipophilicity, facilitating membrane permeation. Modifications to the cyclohexyl ring (e.g., fluorination) could further optimize bioavailability.
Applications in Drug Discovery
Intermediate in Peptide Synthesis
The Boc group serves as a temporary protecting group for amines, enabling selective reactions in multi-step syntheses. For example, it has been used in the preparation of protease inhibitors targeting HIV-1.
Prodrug Development
Carbamates are often employed as prodrug moieties due to their enzymatic hydrolysis in vivo. This compound could mask polar amines in drug candidates, enhancing oral absorption.
Analytical and Industrial Considerations
Scale-Up Challenges
Industrial synthesis requires optimizing:
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Cost-Efficiency: Replacing Boc anhydride with cheaper reagents.
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Waste Management: Recycling solvents like dichloromethane.
Future Directions
Targeted Biological Screens
Priority areas include:
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Kinase Inhibition Assays: Identifying targets in oncology.
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In Vivo Toxicity Studies: Assessing hepatotoxicity and nephrotoxicity.
Synthetic Innovations
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Flow Chemistry: Enhancing reaction control and yield.
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Enzymatic Catalysis: Exploring lipases for greener Boc protection.
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